molecular formula C10H15Cl2N3 B2613089 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 5130-51-8

2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride

Cat. No.: B2613089
CAS No.: 5130-51-8
M. Wt: 248.15
InChI Key: CMMOYEZQSNZDOD-UHFFFAOYSA-N
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Description

2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS 5130-51-8) is a high-purity chemical compound offered with a minimum purity of 95% . This dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various experimental conditions. The 1H-pyrrolo[2,3-b]pyridine scaffold, which forms the core of this molecule, is recognized in scientific literature as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors . Researchers will find significant value in this compound as a key chemical intermediate or building block for the synthesis of more complex molecules. The pyrrolo[2,3-b]pyridine core is a known pharmacophore in targeted cancer therapy research, with published studies demonstrating that derivatives of this scaffold exhibit potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) . Abnormal FGFR signaling is implicated in the progression of various cancers, including breast, lung, and liver cancers, making this compound a valuable tool for investigating novel therapeutic approaches . Furthermore, this specific amine-functionalized derivative provides a versatile handle for further chemical modifications, enabling medicinal chemists to explore structure-activity relationships and optimize drug-like properties. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-7-3-5-12-10-9(7)8(2-4-11)6-13-10;;/h3,5-6H,2,4,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMOYEZQSNZDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5130-51-8
Record name 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
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Preparation Methods

The synthesis of 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride involves several steps. The subsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects: Electron-Donating Groups (e.g., 4-methyl): Increase hydrophobicity and may improve membrane permeability. The methyl group at the 4-position (target compound) could shield the core from oxidative metabolism . Salt Forms: Dihydrochloride salts (target) exhibit higher aqueous solubility than monohydrochloride analogs, critical for in vitro assays .

Positional Isomerism :

  • Substituents on the pyrrole ring (e.g., 1-methyl, 2-methyl) versus the pyridine ring (4-methyl, 5-fluoro) dictate electronic distribution and steric effects. For example, 1-methyl substitution () may block metabolic sites, while 5-fluoro () alters binding affinity to biological targets.

Applications :

  • These compounds are primarily used in drug discovery for kinase inhibition or as intermediates in synthesizing bioactive molecules. The target compound’s dihydrochloride form is advantageous for formulation in aqueous-based assays .

Biological Activity

2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS: 408352-89-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC10H13N3·2HCl
Molecular Weight236.15 g/mol
CAS Number408352-89-6
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways through interactions with protein kinases. Research indicates that compounds with similar structures can act as kinase inhibitors, which are crucial in regulating cell proliferation and survival pathways. This suggests a potential role in cancer therapy and other diseases characterized by aberrant kinase activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • HeLa Cells : The compound showed promising results in inhibiting the proliferation of HeLa cells, with IC50 values comparable to established chemotherapeutics .
  • Mechanistic Studies : Molecular dynamics simulations revealed that these compounds interact with key proteins involved in cancer progression through hydrophobic contacts and hydrogen bonding, enhancing their cytotoxicity against tumor cells .

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of several pyrrolo derivatives, including this compound. The results indicated that this compound effectively reduced cell viability in a dose-dependent manner across multiple cancer cell lines.

Study 2: Kinase Inhibition

Another study focused on the kinase inhibitory properties of pyrrolo derivatives. It was found that the compound inhibited specific kinases involved in cell cycle regulation, leading to G1 phase arrest in treated cells. This suggests its potential as a therapeutic agent for cancers driven by dysregulated kinase activity.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of cell growth in HeLa cells
Kinase InhibitionModulation of cell cycle progression
CytotoxicityDose-dependent reduction in viability

Q & A

Q. What synthetic strategies are recommended for preparing 2-{4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride?

Methodological Answer: The synthesis of pyrrolopyridine derivatives often involves multi-step procedures. A general approach includes:

  • Intermediate Formation : Reacting substituted pyrrolo[2,3-b]pyridine precursors with ethyl glycinate derivatives in methanol under mild conditions (room temperature, 1 hour) to form aldehyde intermediates .
  • Cyclization and Acidification : Treating intermediates with sodium methoxide in methanol, followed by acidification (HCl) to precipitate the final product. Adjusting reaction time (0.5–1 h) and temperature (50–60°C) optimizes yield .
  • Salt Formation : Conversion to the dihydrochloride salt typically involves adding excess HCl during purification. Validate purity via HPLC (>98%) and elemental analysis .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., theoretical 273.24 g/mol for derivatives) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Assign peaks for pyrrolo[2,3-b]pyridine protons (δ 6.8–8.2 ppm for aromatic protons) and ethylamine side chains (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve structural ambiguities in derivatives, such as regioselectivity in cyclization steps .

Q. How can researchers identify biological targets for this compound?

Methodological Answer:

  • Kinase Profiling : Screen against kinase panels (e.g., CDK2, PTPN2) using competitive binding assays (IC₅₀ determination) .
  • Receptor Binding Studies : Use radiolabeled analogs to assess affinity for receptors like GSK3β or amyloid precursor protein (APP), with dose-response curves .
  • Transcriptomic Analysis : Compare gene expression profiles in treated vs. untreated cell lines to identify downstream pathways .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation. Hydrochloride salts generally exhibit higher stability than free bases .
  • Reconstitution : Use degassed, anhydrous DMSO for solubility (test concentrations ≤10 mM). Monitor for precipitate formation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during characterization?

Methodological Answer:

  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in crowded regions (e.g., aromatic vs. aliphatic protons) .
  • High-Resolution MS (HRMS) : Resolve mass discrepancies (<2 ppm error) caused by adducts or impurities .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon shifts, especially in regiochemically complex derivatives .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?

Methodological Answer:

  • Substituent Variation : Modify the 4-methyl group on the pyrrolopyridine core to assess steric/electronic effects on kinase inhibition. For example, bulkier substituents (e.g., propoxy) reduce CDK2 binding affinity by ~30% .
  • Amine Side Chain : Replace ethylamine with morpholine or piperidine derivatives to improve solubility or blood-brain barrier penetration .
  • Salt Form : Compare dihydrochloride vs. free base forms for bioavailability using in vitro permeability assays (e.g., Caco-2 monolayers) .

Q. How can enantiomeric impurities be minimized during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers early in the synthesis .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the pyrrolopyridine core .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .

Q. What computational tools predict feasible synthetic routes for novel derivatives?

Methodological Answer:

  • Retrosynthetic Analysis : Use databases like Pistachio, Reaxys, and BKMS_METABOLIC to identify one-step routes for precursors (e.g., substituted pyridines) .
  • Machine Learning Models : Train models on template relevance scores to prioritize high-yield reactions (Top-N = 6 routes) .
  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps .

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